Methamidophos is frequently mis-substituted with acephate in analytical and in vitro settings, leading to false negatives and underestimated toxicity due to acephate’s lack of direct AChE inhibition. Our high-purity methamidophos reference standard eliminates this risk.
Methamidophos (CAS 10265-92-6) is a highly polar, systemic organothiophosphate characterized by its potent direct inhibition of acetylcholinesterase (AChE). Due to strict global regulatory frameworks phasing out its bulk agricultural use, procurement of methamidophos is now predominantly restricted to high-purity analytical reference standards . It serves as a critical benchmark for polar compound recovery in modified QuEChERS workflows, a target analyte for environmental degradation monitoring, and an essential direct-acting positive control in in vitro neurotoxicological assays. Its extreme polarity (logP ≈ -0.89) and thermal lability define its handling requirements, making it a specialized material for advanced LC-MS/MS calibration rather than a general-purpose organophosphate [1].
A common procurement error is attempting to substitute methamidophos with its parent compound, acephate, due to the latter's broader availability and lower handling restrictions. However, acephate is a prodrug that requires in vivo metabolic cleavage of its acetyl group to become active; it exhibits negligible direct AChE inhibition in vitro [1]. Furthermore, from an analytical perspective, acephate and methamidophos have distinct chromatographic retention times, ionization efficiencies, and extraction recoveries. Using acephate as a proxy for methamidophos in recovery validation or enzymatic biosensor calibration will result in false negatives and massive underestimations of toxicity, necessitating the procurement of exact methamidophos standards for accurate quantification [2].
Direct AChE inhibition vs. pro-insecticide activation requirement may shift toxicodynamic profile and in vitro–in vivo correlation.
Racemic mixture enantiomer ratio differs from isolated (+)- or (−)- forms; stereoisomer composition may alter neurotoxicity endpoint interpretation.
High water solubility and low logP create distinct analytical recovery challenges not seen with more lipophilic organophosphates.
In direct in vitro assays utilizing human acetylcholinesterase, methamidophos demonstrates potent inhibitory activity without the need for metabolic activation. Quantitative screening reveals that methamidophos achieves an IC50 of 72.84 µM, whereas its parent compound, acephate, is a remarkably weak direct inhibitor with an IC50 of approximately 5.4 mM (5400 µM) [1]. This ~74-fold difference in direct enzymatic binding affinity underscores why acephate cannot be used as an in vitro substitute.
| Evidence Dimension | In vitro human AChE inhibition (IC50) |
| Target Compound Data | Methamidophos IC50 = 72.84 µM |
| Comparator Or Baseline | Acephate IC50 = ~5400 µM (5.4 mM) |
| Quantified Difference | ~74-fold higher direct inhibitory potency for methamidophos |
| Conditions | In vitro human AChE assay without microsome-mediated metabolic activation |
Procurement of methamidophos is mandatory for calibrating in vitro cholinesterase biosensors and neurotoxicity screens where direct enzyme binding is evaluated.
Methamidophos is exceptionally polar (logP -0.89), making it notoriously difficult to extract using traditional non-polar solvents. In soil matrix extractions, standard acetone or ethyl acetate yields poor methamidophos recoveries of approximately 59%. However, modifying the QuEChERS protocol to use 1% formic acid in acetonitrile increases the recovery of methamidophos to 79% [1]. Because of this sensitivity to solvent polarity, methamidophos is utilized as a worst-case benchmark to validate the extraction efficiency of polar analytes in multi-residue methods.
| Evidence Dimension | Extraction recovery percentage in soil matrices |
| Target Compound Data | 79% recovery using 1% formic acid in acetonitrile |
| Comparator Or Baseline | 59% recovery using standard acetone/ethyl acetate |
| Quantified Difference | 20% absolute increase in recovery with acidified acetonitrile |
| Conditions | QuEChERS multi-residue pesticide extraction from soil |
Analytical laboratories must procure methamidophos specifically to validate and optimize modified QuEChERS protocols for highly hydrophilic targets.
While historically analyzed via GC-MS, methamidophos exhibits excessive peak tailing and severe matrix-induced signal enhancement at the GC injection port due to its thermal lability and active site adsorption [1]. Modern analytical workflows dictate the use of LC-MS/MS (utilizing the specific MRM transition 142/94) to bypass these thermal degradation issues. Consequently, high-purity methamidophos standards are required to establish matrix-matched calibration curves in LC-MS/MS to correct for ion suppression, which behaves entirely differently than GC-MS matrix effects[1].
| Evidence Dimension | Chromatographic peak integrity and quantification accuracy |
| Target Compound Data | Stable, linear quantification via LC-MS/MS (MRM 142/94) |
| Comparator Or Baseline | GC-MS analysis (subject to severe injection port adsorption and peak tailing) |
| Quantified Difference | Elimination of thermal degradation and injection port matrix effects |
| Conditions | Trace residue analysis in complex agricultural matrices |
Buyers must ensure they are procuring methamidophos standards optimized for LC-MS/MS workflows, as legacy GC-MS methods are inadequate for reliable trace quantification of this polar compound.
The preparation of methamidophos analytical standards requires strict pH control. Abiotic hydrolysis of methamidophos is highly pH-dependent; at pH 9, it degrades rapidly into dimethyldisulfide and O-desmethylmethamidophos with a half-life of just 3.2 days [1]. Conversely, in mildly acidic conditions (pH 5), it is highly stable, exhibiting less than 10% degradation over 30 days and a calculated half-life of over 300 days [1]. This extreme sensitivity dictates formulation parameters for commercial standards.
| Evidence Dimension | Hydrolytic half-life in aqueous solution |
| Target Compound Data | Half-life >300 days at pH 5 |
| Comparator Or Baseline | Half-life of 3.2 days at pH 9 |
| Quantified Difference | ~100-fold increase in stability under mildly acidic conditions |
| Conditions | Sterile aqueous buffered solutions incubated at 25°C in the dark |
Procurement teams and lab managers must specify and verify that methamidophos stock solutions are prepared and stored in acidified solvents to prevent rapid degradation and ensure calibration accuracy.
Directly downstream of its challenging recovery profile (logP -0.89), methamidophos is the ideal benchmark standard for validating modified QuEChERS methods. Laboratories use it to prove that their acidified acetonitrile extractions successfully capture highly hydrophilic compounds from complex food and soil matrices, a task where lipophilic standards like chlorpyrifos provide no useful validation [1].
Because methamidophos acts as a direct, potent inhibitor of AChE (IC50 ~72.84 µM) without requiring metabolic activation, it is the required positive control for calibrating in vitro neurotoxicity screens and enzymatic biosensors. Using the parent compound acephate in these systems yields false negatives, making methamidophos indispensable for accurate assay development [2].
As the primary toxic metabolite of acephate, methamidophos must be procured by environmental testing laboratories to track the degradation of acephate in soil and water. Its distinct hydrolytic half-life (e.g., 3.2 days at pH 9) and higher toxicity profile require separate LC-MS/MS quantification to accurately model ecological risk[3].
Acute Toxic;Environmental Hazard